N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide
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Overview
Description
“N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide” is a derivative of indole-2-carboxamides . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of indole-2-carboxamides involves a one-pot, three-component protocol, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The catalytic reaction proceeds through six steps: initial coupling of NHCs with indole-2-formaldehydes, followed by 1,2-proton transfer . Then the resulting Breslow intermediate undergoes successive oxidization (by quinone DQ), N–H deprotonation, and [3+2] cycloaddition .Scientific Research Applications
Photochromic Systems
One of the applications of compounds related to N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is in the development of thermally irreversible photochromic systems. Research has shown that compounds like 2-(1,2-Dimethyl-3-indolyl)-3-(2,4,5-trimethyl-3-thienyl)maleic anhydride exhibit photoinduced cyclization and ring-opening reactions with high quantum yields, making them stable and efficient for photochromic applications (Nakayama, Hayashi, & Irie, 1991).
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic systems, such as 3-imino-4-methyldihydrothieno[3,4-b]indoles, has been achieved using compounds related to the target chemical. These reactions involve the treatment of related compounds like 1-methylindole-2-carboxylic acid thioamide with various aldehydes or ketones, leading to structurally and functionally diverse heterocyclic systems (Kogan, 1977).
Catalytic Applications
In the realm of catalysis, derivatives of this compound have been explored. For instance, N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, a related compound, has been used as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts, showcasing effectiveness in catalytic reactions like the Suzuki reaction in aqueous media (Bumagin et al., 2019).
Luminescence Sensing
Compounds with structural similarities to this compound have been utilized in luminescence sensing. For example, dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks exhibit sensitive fluorescence properties, making them suitable for sensing applications, such as detecting benzaldehyde-based derivatives (Shi et al., 2015).
Electrochromic Properties
Aromatic polyamides containing derivates of the target compound exhibit electrochromic properties. These polymers, with pendent dimethoxy-substituted triphenylamine (TPA) units, show oxidative coloring and can be used in applications where electrochromism is desirable, such as smart windows or displays (Chang & Liou, 2008).
Mechanism of Action
Target of Action
The primary target of N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is the Mycobacterial Membrane Protein Large 3 (MmpL3) . MmpL3 is an essential mycolic acid transporter in Mycobacterium tuberculosis . The compound also shows inhibitory properties against various enzymes and proteins .
Mode of Action
This compound interacts with its targets by forming hydrogen bonds with a variety of enzymes and proteins . This interaction disrupts the function of the MmpL3 protein, thereby inhibiting the growth of Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the mycolic acid transport pathway by disrupting the function of the MmpL3 protein . Mycolic acids are unique components of the cell wall of mycobacteria and are essential for the survival of Mycobacterium tuberculosis . The disruption of this pathway leads to the inhibition of the growth of the bacteria .
Pharmacokinetics
It is known that the compound is a local anesthetic agent that can cross biological membranes due to its lipid-soluble nature . This suggests that it may have good absorption and distribution characteristics.
Result of Action
The primary result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the function of the MmpL3 protein, the compound prevents the transport of mycolic acids, which are essential components of the bacterial cell wall . This leads to the death of the bacteria .
Future Directions
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . This suggests that “N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide” and its derivatives could be potential candidates for future pharmacological studies.
Biochemical Analysis
Biochemical Properties
N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide interacts with a variety of enzymes and proteins. The carboxamide moiety in this compound forms hydrogen bonds with these biomolecules, often inhibiting their activity . For instance, it has been found to interact with enzymes such as HLGP, HIV-1, and renin enzyme .
Cellular Effects
The cellular effects of this compound are diverse. It has been found to have significant effects on cell division and cell death . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It forms hydrogen bonds with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It also disrupts the function of the essential mycobacterial transporter MmpL3 protein .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. It has been found to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to produce significant glucose-lowering effects on both type 2 diabetic KKAy mice and ZDF rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-methylthieno[2,3-b]indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-12-7-6-8-13(2)18(12)21-19(23)17-11-15-14-9-4-5-10-16(14)22(3)20(15)24-17/h4-11H,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOLKMFUGZOXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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